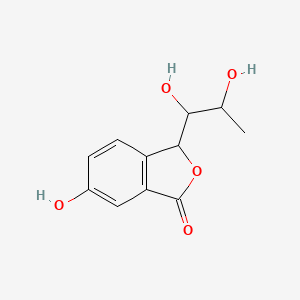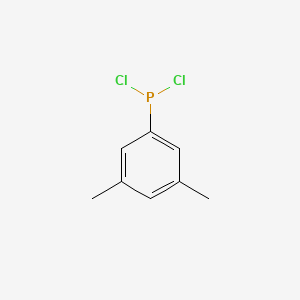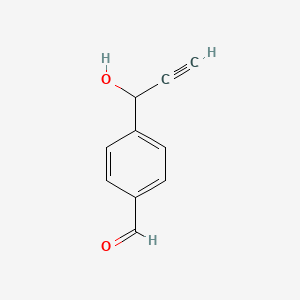![molecular formula C3H3N5O4 B12575097 3-Nitro-1-nitromethyl-1H-[1,2,4]triazole CAS No. 291543-10-7](/img/structure/B12575097.png)
3-Nitro-1-nitromethyl-1H-[1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-1-nitromethyl-1H-[1,2,4]triazole is a heterocyclic compound known for its energetic properties It is characterized by the presence of nitro groups attached to a triazole ring, making it a compound of interest in the field of energetic materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-nitromethyl-1H-[1,2,4]triazole typically involves the nitration of precursor triazole compounds. One common method includes the reaction of 1-nitromethyl-1H-[1,2,4]triazole with nitric acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the selective nitration of the triazole ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-nitromethyl-1H-[1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitrate derivatives, while reduction typically produces amino derivatives.
Scientific Research Applications
3-Nitro-1-nitromethyl-1H-[1,2,4]triazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other energetic materials and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of explosives and propellants due to its high energy content and stability.
Mechanism of Action
The mechanism of action of 3-Nitro-1-nitromethyl-1H-[1,2,4]triazole involves the homolytic cleavage of the CH2-NO2 bond under thermal conditions. This leads to the formation of reactive intermediates that can further decompose or react with other molecules. The molecular targets and pathways involved in its action are primarily related to its energetic properties and the release of energy upon decomposition.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its use as an insensitive high explosive.
5-Nitro-3-trinitromethyl-1H-1,2,4-triazole: Another energetic compound with similar applications.
3,5-Dinitro-1H-1,2,4-triazole: Used in the synthesis of other energetic materials.
Uniqueness
3-Nitro-1-nitromethyl-1H-[1,2,4]triazole is unique due to its specific structural configuration, which imparts distinct thermal stability and energetic properties
Properties
CAS No. |
291543-10-7 |
|---|---|
Molecular Formula |
C3H3N5O4 |
Molecular Weight |
173.09 g/mol |
IUPAC Name |
3-nitro-1-(nitromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C3H3N5O4/c9-7(10)2-6-1-4-3(5-6)8(11)12/h1H,2H2 |
InChI Key |
CFOHRKOGLRGZBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1C[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)
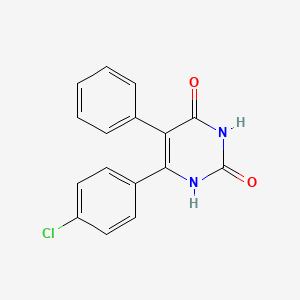


![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
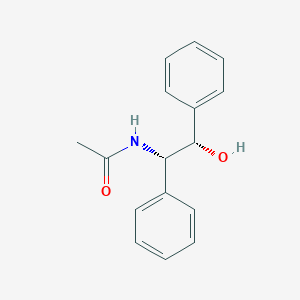
![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)
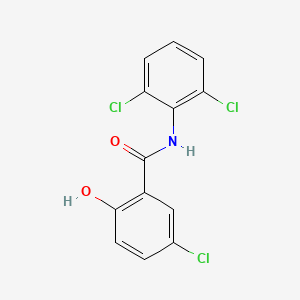
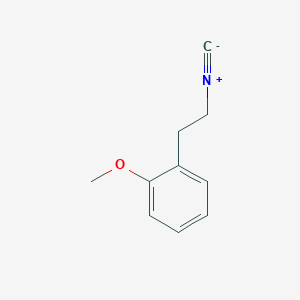
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
